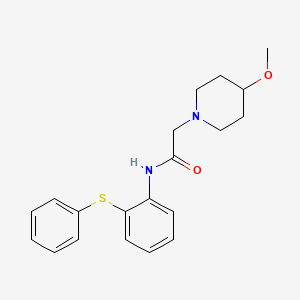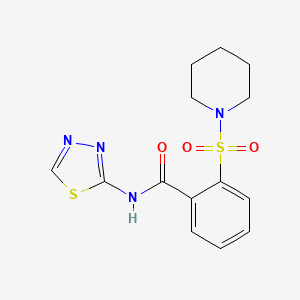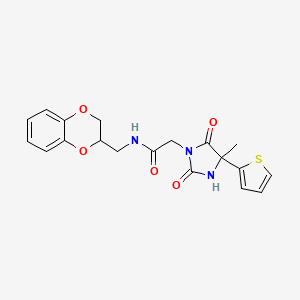
(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone, also known as MQPM, is an organic molecule that has gained significant attention in scientific research due to its potential pharmacological properties. MQPM is a quinoline derivative that has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. In
作用机制
The exact mechanism of action of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with various molecular targets, including DNA, enzymes, and receptors. This compound has been shown to bind to DNA and induce DNA damage, leading to apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and disrupting mitochondrial function. It also inhibits the proliferation and migration of cancer cells by suppressing the expression of certain genes. Inflammatory cells, this compound suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. In microbial cells, this compound disrupts the bacterial cell membrane and inhibits the synthesis of bacterial DNA.
实验室实验的优点和局限性
One of the major advantages of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of multi-targeted drugs. It also has relatively low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone. One of the areas of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential use of this compound as a diagnostic tool for cancer and other diseases is also an area of interest. Additionally, the exploration of its potential applications in other areas, such as neurodegenerative diseases and diabetes, is also an area of future research.
Conclusion:
This compound is a promising organic molecule that has shown significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. Its broad spectrum of activities and relatively low toxicity make it a promising candidate for the development of multi-targeted drugs. Future research on this compound should focus on improving its solubility and bioavailability, identifying its molecular targets and mechanism of action, and exploring its potential applications in other areas of medicine.
合成方法
The synthesis of (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone is a multi-step process that involves the reaction of 2-phenylquinoline-4-carbaldehyde with 6-methylsulfonyl-3,4-dihydroquinoline-2(1H)-one in the presence of a base, followed by oxidation using a mild oxidizing agent. The resulting product is then subjected to a Mannich reaction with formaldehyde and an amine catalyst to yield this compound. The overall yield of this synthesis method is approximately 30%.
科学研究应用
(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also shown promising anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has exhibited potent anti-microbial activity against various bacterial strains.
属性
IUPAC Name |
(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-32(30,31)20-13-14-25-19(16-20)10-7-15-28(25)26(29)22-17-24(18-8-3-2-4-9-18)27-23-12-6-5-11-21(22)23/h2-6,8-9,11-14,16-17H,7,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWNPHZHSAING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7550399.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)



![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
![N-[[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7550492.png)
![5-methyl-3-[2-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-naphthalen-2-ylimidazolidine-2,4-dione](/img/structure/B7550497.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2-(thiophene-2-carbonylamino)propanoate](/img/structure/B7550502.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7550510.png)
![1-Adamantyl-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7550514.png)
